(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
CAS No.:
Cat. No.: VC13814523
Molecular Formula: C32H46N4
Molecular Weight: 486.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H46N4 |
|---|---|
| Molecular Weight | 486.7 g/mol |
| IUPAC Name | (4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C32H46N4/c1-21(2)27-19-35(25-15-11-13-23(17-25)31(5,6)7)29(33-27)30-34-28(22(3)4)20-36(30)26-16-12-14-24(18-26)32(8,9)10/h11-18,21-22,27-28H,19-20H2,1-10H3/t27-,28-/m1/s1 |
| Standard InChI Key | FISMBAOXIITBEZ-VSGBNLITSA-N |
| Isomeric SMILES | CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |
| SMILES | CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |
| Canonical SMILES | CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |
Introduction
Structural Analysis
Molecular Architecture
The compound features two imidazole rings connected via a single bond, each substituted at the 1-position with a 3-(tert-butyl)phenyl group and at the 4-position with an isopropyl group. The stereochemistry at the 4 and 4' positions is exclusively , as indicated by the (4S,4'S) designation. The tert-butyl groups introduce significant steric bulk, while the isopropyl substituents contribute to conformational rigidity .
Key Structural Features:
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Core: Biimidazole (two fused imidazole rings).
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Substituents:
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3-(tert-Butyl)phenyl groups at N1 and N1'.
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Isopropyl groups at C4 and C4'.
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Chirality: -configuration at C4 and C4'.
Table 1: Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 486.75 g/mol | |
| CAS Number | 2374958-80-0 | |
| Stereochemistry | (4S,4'S) | |
| SMILES Notation | CC([C@@H]1N=C(C2=NC@@HCN2C3=CC=CC(C(C)(C)C)=C3)N(C4=CC=CC(C(C)(C)C)=C4)C1)C |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves sequential alkylation and cyclization steps:
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Imidazole Ring Formation: Condensation of 3-(tert-butyl)phenylamine with glyoxal derivatives under acidic conditions to form the imidazole core .
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Substituent Introduction:
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Isopropyl groups are introduced via nucleophilic substitution or alkylation at the 4-positions.
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Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
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Purification: Chromatographic techniques yield the final product with 98% purity .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imidazole Formation | Glyoxal, HCl, 80°C, 12 h | 65–70% |
| Alkylation | Isopropyl bromide, KCO, DMF | 50–55% |
| Stereochemical Resolution | Chiral column chromatography | 98% |
Reactivity Profile
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Protonation: The imidazole nitrogen atoms () undergo protonation in acidic media, forming cationic species .
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Ru, Os), forming complexes with redox-active properties .
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Steric Effects: Bulky substituents hinder nucleophilic attacks, making the compound resistant to hydrolysis.
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in dichloromethane, THF, and DMSO; insoluble in water.
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Thermal Stability: Decomposes above 250°C without melting.
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Optical Activity: (c = 1.0, CHCl).
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Decomposes >250°C | |
| Solubility (CHCl) | 50 mg/mL | |
| Optical Rotation |
Applications and Comparative Analysis
Coordination Chemistry
The compound serves as a ligand in transition metal complexes. For example, ruthenium biimidazole complexes exhibit catalytic activity in oxidation-reduction reactions .
Table 4: Metal Complex Properties
| Metal Center | Application | Redox Potential (V vs. SCE) | Source |
|---|---|---|---|
| Ru(II) | Photocatalysis | +1.2 to +1.5 | |
| Os(II) | Electroluminescent devices | +0.8 to +1.1 |
Table 5: Structural Analogues
| Compound | Substituents | Unique Properties | Source |
|---|---|---|---|
| (4R,4'R)-1,1'-Bis(3-(t-Bu)Ph)-4,4'-dicyclohexyl-biimidazole | Cyclohexyl instead of i-Pr | Higher lipophilicity | |
| (4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-biimidazole | Ethyl, p-tolyl | Enhanced fluorescence |
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